molecular formula C7H11BrO3 B6615371 5-bromo-3,3-dimethyl-4-oxopentanoic acid CAS No. 32357-60-1

5-bromo-3,3-dimethyl-4-oxopentanoic acid

Cat. No.: B6615371
CAS No.: 32357-60-1
M. Wt: 223.06 g/mol
InChI Key: GQFWGAMTJBZDQJ-UHFFFAOYSA-N
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Description

5-bromo-3,3-dimethyl-4-oxopentanoic acid: is an organic compound with the molecular formula C7H11BrO3. It is a derivative of pentanoic acid, featuring a bromine atom at the 5th position, two methyl groups at the 3rd position, and a keto group at the 4th position. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3,3-dimethyl-4-oxopentanoic acid can be achieved through several methods. One common approach involves the bromination of 3,3-dimethyl-4-oxopentanoic acid. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the 5th position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-bromo-3,3-dimethyl-4-oxopentanoic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the keto group can yield alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-) groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.

Major Products:

    Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 5-bromo-3,3-dimethyl-4-hydroxypentanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-bromo-3,3-dimethyl-4-oxopentanoic acid is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated and keto-containing compounds on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable building block for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 5-bromo-3,3-dimethyl-4-oxopentanoic acid depends on its specific application. In chemical reactions, the bromine atom and keto group play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can participate in nucleophilic substitution reactions, while the keto group can undergo oxidation or reduction.

In biological systems, the compound’s effects would depend on its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and keto group may influence the compound’s binding affinity and activity.

Comparison with Similar Compounds

    3,3-dimethyl-4-oxopentanoic acid: Lacks the bromine atom, resulting in different reactivity and applications.

    5-chloro-3,3-dimethyl-4-oxopentanoic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.

    5-bromo-4-oxopentanoic acid: Lacks the two methyl groups at the 3rd position, affecting its steric and electronic properties.

Uniqueness: 5-bromo-3,3-dimethyl-4-oxopentanoic acid is unique due to the combination of bromine, keto, and dimethyl functionalities. This combination imparts distinct reactivity and makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

5-bromo-3,3-dimethyl-4-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c1-7(2,3-6(10)11)5(9)4-8/h3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFWGAMTJBZDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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